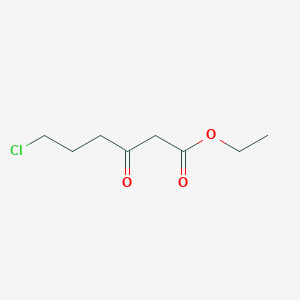

Ethyl 6-chloro-3-oxohexanoate

Description

BenchChem offers high-quality Ethyl 6-chloro-3-oxohexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-chloro-3-oxohexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-chloro-3-oxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO3/c1-2-12-8(11)6-7(10)4-3-5-9/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDQPUOWFBNCSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Landscape of Chlorinated Oxohexanoates: A Technical Guide to the Properties of Ethyl 6-chloro-3-oxohexanoate and Its Isomers

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the physical and chemical properties of Ethyl 6-chloro-3-oxohexanoate, a compound of interest in synthetic organic chemistry. A comprehensive literature review reveals a notable scarcity of specific experimental data for the 3-oxo isomer. However, a wealth of information is available for its structural isomers, primarily Ethyl 6-chloro-6-oxohexanoate and Ethyl 6-chloro-2-oxohexanoate, as well as the non-chlorinated parent compound, Ethyl 3-oxohexanoate. This guide will therefore provide a detailed analysis of these related compounds to offer a scientifically grounded understanding of the probable characteristics of Ethyl 6-chloro-3-oxohexanoate, while clearly delineating established data from inferred properties.

Structural and Molecular Overview

Ethyl 6-chloro-3-oxohexanoate belongs to the family of β-keto esters, which are characterized by a ketone functional group at the β-position relative to the ester group. This structural motif imparts unique reactivity to the molecule. The presence of a chlorine atom at the terminal position of the hexanoate chain further influences its chemical behavior.

The molecular formula for Ethyl 6-chloro-3-oxohexanoate is C8H13ClO3, and its molecular weight is 192.64 g/mol .[1][2] The IUPAC name for this compound is ethyl 6-chloro-3-oxohexanoate.

For the purpose of clarity and comparison, the key isomers and the parent compound discussed in this guide are:

-

Ethyl 6-chloro-3-oxohexanoate (Target Compound)

-

Ethyl 6-chloro-2-oxohexanoate (CAS: 62123-62-0)[2]

-

Ethyl 3-oxohexanoate (CAS: 3249-68-1)[6]

Physical Properties: A Comparative Analysis

| Property | Ethyl 6-chloro-6-oxohexanoate | Ethyl 3-oxohexanoate | Inferred Properties for Ethyl 6-chloro-3-oxohexanoate |

| Appearance | - | Colorless clear liquid (est)[6] | Likely a colorless to light yellow liquid |

| Boiling Point | 128 °C @ 17 mmHg[7] | 104 °C @ 22 mmHg; 90 °C @ 10 mmHg[6] | Expected to be in a similar range, likely between 100-130 °C under reduced pressure. |

| Density | - | 0.974 - 0.980 g/cm³ @ 25 °C[6] | The presence of chlorine would likely increase the density to be slightly above 1 g/cm³. |

| Refractive Index | - | 1.417 - 1.427 @ 20 °C[6] | Expected to be in a similar range, possibly slightly higher due to the chlorine atom. |

| Solubility | - | Slightly soluble in water; soluble in alcohol and fats[6] | Similar solubility profile is expected. |

| Flash Point | - | 78.33 °C (TCC)[6] | Likely to be in a comparable range. |

Chemical Properties and Reactivity

The chemical properties of Ethyl 6-chloro-3-oxohexanoate are dictated by the interplay of its three functional groups: the ester, the ketone, and the terminal alkyl chloride.

The β-Keto Ester Moiety

The defining feature of this molecule is the β-keto ester system. The α-protons (located at the C-2 position) are acidic due to the electron-withdrawing effects of the adjacent ester and ketone carbonyl groups. This acidity makes the α-carbon a nucleophilic center upon deprotonation by a suitable base.[8][9]

Key Reactions:

-

Alkylation: The α-carbon can be readily alkylated by reacting the enolate with an alkyl halide. This is a fundamental reaction for carbon-carbon bond formation.[9]

-

Hydrolysis and Decarboxylation: Under acidic or basic conditions, the ester can be hydrolyzed to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation to yield a ketone.[9]

-

Synthesis of Heterocycles: β-keto esters are versatile precursors for the synthesis of various heterocyclic compounds, such as pyrazolones, by condensation with hydrazine derivatives.[10]

The Terminal Chloro Group

The chlorine atom at the C-6 position is a leaving group and can participate in nucleophilic substitution reactions. This allows for the introduction of other functional groups at the terminus of the molecule. For instance, it can be displaced by nucleophiles such as iodide, azide, or cyanide.

Intramolecular Reactivity

The bifunctional nature of Ethyl 6-chloro-3-oxohexanoate could potentially lead to intramolecular reactions. For example, under basic conditions, the enolate formed at the α-carbon could potentially displace the terminal chlorine to form a cyclic product. The feasibility of such a reaction would depend on the ring size and reaction conditions.

Synthesis and Experimental Protocols

While a specific synthesis protocol for Ethyl 6-chloro-3-oxohexanoate is not documented in the available literature, we can propose a logical synthetic route based on established organic chemistry principles. A plausible approach would be the acylation of an appropriate enolate.

A documented synthesis for the isomeric Ethyl 6-chloro-6-oxohexanoate provides valuable insight into the practical aspects of handling similar reagents.[7]

Example Protocol: Synthesis of Ethyl 6-chloro-6-oxohexanoate[7]

This method involves the reaction of monoethyl adipate with bis(trichloromethyl) carbonate (trixphosgene) in the presence of a catalyst.

Materials:

-

Monoethyl adipate

-

Bis(trichloromethyl) carbonate

-

N,N-dimethylformamide (DMF) (catalyst)

-

Toluene or Ethyl Acetate (solvent)

Procedure:

-

Combine monoethyl adipate, bis(trichloromethyl) carbonate, and the catalyst in a molar ratio of 1:0.34–1.0:0.01–0.20 in a suitable reaction vessel.

-

Add an organic solvent (toluene or ethyl acetate) in a mass ratio of 0.5–3 times that of the monoethyl adipate.

-

Heat the reaction mixture to 50–80 °C and maintain for 4–8 hours.

-

After the reaction is complete, remove the solvent under normal or reduced pressure.

-

Purify the product by vacuum distillation, collecting the fraction at 128–130 °C and 17 mmHg.

Spectroscopic Characterization

No experimental spectra for Ethyl 6-chloro-3-oxohexanoate have been found. However, we can predict the key features that would be observed in its NMR, IR, and mass spectra based on its structure and data from similar compounds.

-

¹H NMR: The spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), a singlet for the methylene group between the two carbonyls (the α-protons), and several triplets for the other methylene groups in the chain. The terminal methylene group adjacent to the chlorine would appear as a triplet at a downfield chemical shift compared to the other methylene groups.

-

¹³C NMR: The spectrum would show distinct signals for the two carbonyl carbons (ester and ketone), the chlorinated methylene carbon, and the other carbons in the aliphatic chain and the ethyl group.

-

IR Spectroscopy: The infrared spectrum would be characterized by two strong absorption bands in the carbonyl region (around 1715 cm⁻¹ for the ketone and 1740 cm⁻¹ for the ester). A C-Cl stretching vibration would be expected in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of about one-third of the M+ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the ethoxy group, the ethyl group, and cleavage adjacent to the carbonyl groups.

Safety and Handling

Specific safety data for Ethyl 6-chloro-3-oxohexanoate is not available. Therefore, it is prudent to handle this compound with the same precautions as other chlorinated organic compounds and β-keto esters.

-

General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood.[11] Avoid inhalation of vapors and contact with skin and eyes.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazards of Related Compounds: Ethyl chloroacetate is harmful if inhaled or swallowed and may be fatal if absorbed through the skin.[12] It is also a lachrymator and can cause severe irritation to the eyes, skin, and respiratory tract.[12] Compounds containing the β-keto ester functionality may be harmful if swallowed, in contact with skin, or if inhaled.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

Ethyl 6-chloro-3-oxohexanoate is a molecule with significant potential in synthetic chemistry due to its versatile functional groups. While direct experimental data on its physical and chemical properties are currently lacking in the public domain, a comprehensive understanding of its likely behavior can be derived from the well-documented properties of its isomers and related compounds. This guide provides a framework for researchers to approach the synthesis, handling, and application of this compound, emphasizing the importance of inferential analysis in the absence of direct evidence. Further experimental investigation is warranted to fully characterize this promising synthetic intermediate.

References

-

SIELC Technologies. (n.d.). Hexanoic acid, 6-chloro-6-oxo-, ethyl ester. Retrieved from [Link]

-

Veeprho. (n.d.). Ethyl 6-chloro-6-oxohexanoate | CAS 1071-71-2. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 6-chloro-2-oxohexanoate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 6-(2-methyl-1,3-dioxolan-2-yl)-3-oxohexanoate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 5-bromo-6-chloro-6-oxohexanoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 3-oxohexanoate, 3249-68-1. Retrieved from [Link]

- Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 127.

-

ResearchGate. (2016). Mastering β-keto esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

ChemistNate. (2015, March 24). Beta Keto esters - Alkylating Ketones in NaOEt [Video]. YouTube. [Link]

-

AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 6-chloro-2,2-dimethyl-3-oxohexanoate. Retrieved from [Link]

- Google Patents. (n.d.). CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.

-

PubChem. (n.d.). Methyl 6-chloro-3-oxohexanoate. Retrieved from [Link]

- Google Patents. (n.d.). CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate.

-

Carl Roth. (n.d.). Safety Data Sheet: Ethyl chloroacetate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 3-oxohexanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-chloro-3-oxohexanoate. Retrieved from [Link]

-

NCERT. (n.d.). Organic chemistry – some Basic Principles and Techniques. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Use of Ethyl 6-Acetyloxyhexanoate as an Internal Standard: An Interdisciplinary Experiment for an Undergraduate Chemistry Laboratory. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Ethyl 6-chloro-2-oxohexanoate | C8H13ClO3 | CID 12252847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexanoic acid, 6-chloro-6-oxo-, ethyl ester | SIELC Technologies [sielc.com]

- 4. 1071-71-2|Ethyl 6-chloro-6-oxohexanoate|BLD Pharm [bldpharm.com]

- 5. ethyl 6-chloro-6-oxohexanoate | 1071-71-2 [chemicalbook.com]

- 6. ethyl 3-oxohexanoate, 3249-68-1 [thegoodscentscompany.com]

- 7. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. aklectures.com [aklectures.com]

- 10. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ethyl 3-Oxohexanoate | 3249-68-1 | TCI AMERICA [tcichemicals.com]

- 12. carlroth.com [carlroth.com]

Solubility Profile of Ethyl 6-chloro-3-oxohexanoate in Common Laboratory Solvents: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-chloro-3-oxohexanoate is a functionalized β-keto ester, a class of compounds widely utilized as key intermediates in the synthesis of complex molecules and active pharmaceutical ingredients.[1] A thorough understanding of its solubility profile is paramount for successful process development, formulation, and scale-up. This guide provides a comprehensive framework for predicting, determining, and interpreting the solubility of Ethyl 6-chloro-3-oxohexanoate across a range of common laboratory solvents. We will delve into the underlying physicochemical principles governing its solubility, provide detailed, self-validating experimental protocols for both qualitative and quantitative assessment, and discuss the critical role of solvent selection in synthetic and pharmaceutical applications.

Introduction: The Significance of β-Keto Ester Solubility

β-keto esters are pivotal building blocks in organic synthesis due to the reactivity of their acidic α-hydrogen and the presence of two electrophilic carbonyl sites.[2][3] Ethyl 6-chloro-3-oxohexanoate, with its terminal chloro- functionality, offers additional synthetic handles for molecular elaboration. The efficiency of reactions involving this intermediate, its purification, and its formulation into final products are all critically dependent on its interaction with various solvents. An improperly chosen solvent can lead to poor reaction kinetics, difficult product isolation, and instability. Therefore, characterizing the solubility profile is not merely a data collection exercise; it is a foundational step in robust chemical process development.

Physicochemical Profile and Solubility Prediction

2.1. Molecular Structure and Properties

-

IUPAC Name: Ethyl 6-chloro-3-oxohexanoate

-

Molecular Formula: C₈H₁₃ClO₃

-

Molecular Weight: 192.64 g/mol [4]

-

Structure:

Key Structural Features Influencing Solubility:

-

Ester Group (-C(=O)O-): The two oxygen atoms can act as hydrogen bond acceptors, imparting some degree of polarity.

-

Keto Group (-C=O): This is another polar group with a hydrogen bond acceptor site.

-

Alkyl Chain (-CH₂-): The six-carbon backbone, including the ethyl group, is nonpolar and contributes to hydrophobic character.

-

Terminal Chloride (-Cl): The chloro- group adds polarity but is not a hydrogen bond donor or a strong acceptor.

The molecule presents a balance between a moderately polar head (the β-keto ester moiety) and a nonpolar tail (the chlorobutyl chain). The general principle of "like dissolves like" suggests that solubility will be highest in solvents of intermediate polarity.[5] The presence of hydrogen bond acceptors but no donors indicates it will interact differently with protic versus aprotic solvents.

2.2. Predicted Solubility in Common Lab Solvents

Based on its structure, a qualitative prediction of solubility is presented in Table 1. These predictions serve as a starting point for experimental verification.

Table 1: Predicted Qualitative Solubility of Ethyl 6-chloro-3-oxohexanoate

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Moderate to High | The alkyl chain constitutes a significant portion of the molecule, favoring interaction with nonpolar solvents via van der Waals forces. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High | These solvents can engage in dipole-dipole interactions with the ester and keto groups without the competing hydrogen bonding network of protic solvents. DCM is often an excellent solvent for chlorinated compounds. |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The molecule lacks hydrogen bond donors to effectively integrate into the solvent's H-bonding network. Solubility is expected to be low in water but increase in alcohols as the alkyl portion of the solvent provides more favorable nonpolar interactions.[6] |

| Aqueous Acid/Base | 5% HCl, 5% NaOH | Insoluble | The molecule lacks a sufficiently basic site (like an amine) to be protonated and solubilized in acid.[7] While the α-proton is acidic, it is generally not acidic enough to be deprotonated by dilute NaOH to form a soluble salt.[8] |

Experimental Determination of the Solubility Profile

A multi-tiered approach, moving from rapid qualitative assessment to precise quantitative measurement, provides a complete picture of the solubility profile.

3.1. Workflow for Solubility Determination

The overall process involves a systematic screening and quantification workflow.

Caption: Workflow for solubility determination.

3.2. Protocol 1: Qualitative Visual Solubility Assessment

This rapid screening method provides an initial classification of solubility.

Methodology:

-

Preparation: Into a series of 1-dram vials, add approximately 5 mg of Ethyl 6-chloro-3-oxohexanoate. The mass should be recorded accurately.

-

Solvent Addition: To each vial, add 0.5 mL of a selected solvent. This creates an initial concentration of ~10 mg/mL.

-

Equilibration: Cap the vials and vortex vigorously for 1 minute. Allow the vials to stand at a controlled temperature (e.g., 25°C) for 30 minutes.

-

Observation: Visually inspect each vial against a dark background.

-

Soluble: The solution is completely clear with no visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears unchanged, with no significant dissolution.

-

-

Incremental Addition (for 'Soluble' results): If the compound was fully soluble, continue adding pre-weighed portions (e.g., 5 mg) and repeat step 3 until solid material persists, allowing for a semi-quantitative estimate.

Trustworthiness Check: This protocol is self-validating by requiring a clear, particle-free solution for a 'soluble' classification and by using a controlled temperature to ensure consistency.

3.3. Protocol 2: Quantitative Solubility by High-Performance Liquid Chromatography (HPLC)

For solvents in which the compound is at least partially soluble, HPLC provides precise quantification. Given the compound's molecular weight and functional groups, it is likely non-volatile, making HPLC a superior choice to GC.[9]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess of Ethyl 6-chloro-3-oxohexanoate (e.g., ~100 mg) to a vial containing 2 mL of the desired solvent.

-

Seal the vial and place it on a shaker or stir plate in a temperature-controlled environment (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

-

Sample Preparation:

-

Allow the vial to sit undisturbed for at least 1 hour for solids to settle.

-

Carefully draw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean HPLC vial. This step is critical to remove all undissolved microparticulates.

-

Perform a precise serial dilution of the filtered sample with the mobile phase to bring its concentration into the linear range of the calibration curve.

-

-

Calibration Curve Preparation:

-

Prepare a stock solution of Ethyl 6-chloro-3-oxohexanoate of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

-

Create a series of at least five calibration standards by serial dilution of the stock solution.

-

-

HPLC Analysis:

-

Inject the calibration standards and the diluted sample onto the HPLC system.

-

Hypothetical HPLC Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic, 60:40 Acetonitrile:Water

-

Flow Rate: 1.0 mL/min

-

Detector: UV at 254 nm (ketone chromophore)

-

Injection Volume: 10 µL

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Use the linear regression equation from the curve to calculate the concentration of the diluted sample.

-

Multiply the result by the dilution factor to determine the concentration in the original saturated solution, which represents the solubility.

-

3.4. Workflow for Quantitative HPLC Analysis

Caption: Quantitative analysis workflow via HPLC.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Ethyl 6-chloro-3-oxohexanoate is not available, data from analogous compounds should inform handling procedures. Related chlorinated organic molecules can be irritants.[10]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[11]

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.

Conclusion

The solubility profile of Ethyl 6-chloro-3-oxohexanoate is a critical dataset for its effective use in research and development. This guide outlines a systematic approach, beginning with predictions based on molecular structure and progressing to rigorous experimental verification. By employing the detailed qualitative and quantitative protocols provided, researchers can confidently map the solubility of this versatile intermediate in a wide array of solvents. This foundational knowledge enables informed solvent selection, leading to optimized reaction conditions, streamlined purification processes, and ultimately, more efficient and robust drug development pathways.

References

-

The Good Scents Company. (n.d.). Ethyl 3-oxohexanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11424094, Ethyl 2-chloro-3-oxohexanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12252847, Ethyl 6-chloro-2-oxohexanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 642302, Ethyl 6-chloro-2,2-dimethyl-3-oxohexanoate. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Hexachloroethane. Retrieved from [Link]

-

Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2015). Mastering β-keto esters. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

National Council of Educational Research and Training. (n.d.). Organic chemistry – Some Basic Principles and Techniques. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

-

SALTISE - McGill University. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

LibreTexts Chemistry. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

-

Pima Community College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

-

Khuhawar, M. Y., & Majidano, S. A. (2011). GC Analysis of Amino Acids Using Trifluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents in Skin Samples of Psoriatic and Arsenicosis Patients. Chromatographia, 73(7-8), 701–708. Retrieved from [Link]

Sources

- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. aklectures.com [aklectures.com]

- 4. Ethyl 6-chloro-2-oxohexanoate | C8H13ClO3 | CID 12252847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. ethyl 3-oxohexanoate, 3249-68-1 [thegoodscentscompany.com]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Ethyl 2-chloro-3-oxohexanoate | C8H13ClO3 | CID 11424094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthetic Potential of Ethyl 6-chloro-3-oxohexanoate

Introduction

Ethyl 6-chloro-3-oxohexanoate is a bifunctional molecule that holds considerable promise as a versatile building block in modern organic synthesis. Its structure, featuring a reactive β-keto ester moiety and a terminal alkyl chloride, offers orthogonal reactivity that can be exploited for the construction of a diverse array of complex molecular architectures. The β-keto ester provides a platform for a wide range of transformations, including alkylations, acylations, and cyclizations, while the terminal chloro group is amenable to nucleophilic substitution and organometallic coupling reactions. This unique combination of functional groups within a six-carbon chain makes Ethyl 6-chloro-3-oxohexanoate a highly attractive, yet underexplored, intermediate for researchers in drug discovery, agrochemicals, and materials science. This guide will provide a comprehensive overview of the synthesis, key reactive sites, and potential research applications of this promising compound, offering field-proven insights and detailed experimental protocols to unlock its synthetic utility.

Physicochemical Properties and Safety Considerations

| Property | Predicted Value |

| Molecular Formula | C₈H₁₃ClO₃ |

| Molecular Weight | 192.64 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | > 200 °C (predicted) |

| Density | ~1.1 g/cm³ (predicted) |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc) |

Safety Precautions: As a halogenated keto ester, Ethyl 6-chloro-3-oxohexanoate should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[1] Halogenated organic compounds can be irritants and may have unknown toxicological properties.[2] It is advisable to consult the Safety Data Sheet (SDS) for similar compounds, such as ethyl chloroacetate, which is known to be toxic and an irritant.

Proposed Synthesis of Ethyl 6-chloro-3-oxohexanoate

The synthesis of Ethyl 6-chloro-3-oxohexanoate can be efficiently achieved through the acylation of the enolate of ethyl acetoacetate with 4-chlorobutyryl chloride. This method is a variation of the well-established acetoacetic ester synthesis, which is a robust and high-yielding protocol for the formation of β-keto esters.[3]

Experimental Protocol: Synthesis via Acylation of Ethyl Acetoacetate

Materials:

-

Ethyl acetoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

4-chlorobutyryl chloride

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Enolate Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 eq) as a 60% dispersion in mineral oil. Wash the NaH with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of ethyl acetoacetate (1.0 eq) in anhydrous THF dropwise to the stirred suspension over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete enolate formation.

-

Acylation: Cool the reaction mixture back to 0 °C.

-

Add a solution of 4-chlorobutyryl chloride (1.0 eq) in anhydrous THF dropwise over 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of 1 M HCl at 0 °C until the reaction mixture is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Ethyl 6-chloro-3-oxohexanoate.

Caption: Synthetic workflow for Ethyl 6-chloro-3-oxohexanoate.

Potential Research Areas

The unique bifunctional nature of Ethyl 6-chloro-3-oxohexanoate opens up a multitude of research avenues. The following sections outline several promising areas for investigation, complete with experimental designs and the underlying scientific rationale.

Medicinal Chemistry: Synthesis of Novel Heterocyclic Scaffolds

The presence of both a nucleophilic β-keto ester and an electrophilic alkyl chloride makes Ethyl 6-chloro-3-oxohexanoate an ideal precursor for intramolecular cyclization reactions to generate novel heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules.

a) Synthesis of Substituted Tetrahydropyran-4-ones

Rationale: Tetrahydropyran rings are common motifs in numerous natural products and pharmaceuticals. An intramolecular Williamson ether synthesis approach can be employed to construct a tetrahydropyran-4-one ring system. The reaction would proceed via the enolate of the β-keto ester, which would act as an internal nucleophile to displace the terminal chloride.

Proposed Experimental Protocol:

-

Cyclization: To a solution of Ethyl 6-chloro-3-oxohexanoate (1.0 eq) in a suitable solvent such as anhydrous THF or DMF, add a base such as sodium hydride (1.1 eq) or potassium tert-butoxide (1.1 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting cyclic β-keto ester by column chromatography.

Sources

Literature review of Ethyl 6-chloro-3-oxohexanoate and its analogs

Synthesis, Reactivity, and Applications in Heterocyclic Chemistry[1][2][3][4]

HExecutive Summary

Ethyl 6-chloro-3-oxohexanoate is a versatile

This technical guide provides a comprehensive review of its synthesis via the Meldrum’s acid pathway, its biocatalytic potential for asymmetric reduction, and its utility in cyclization reactions.

Chemical Profile & Analogs

The molecule occupies a specific niche between simple flavoring agents (non-chlorinated esters) and pharmaceutical building blocks (statins precursors).

Table 1: Comparative Chemical Profile

| Feature | Ethyl 6-chloro-3-oxohexanoate | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl 3-oxohexanoate |

| CAS | 19084-75-4 | 638-07-3 | 3249-68-1 |

| Chain Length | C6 (Hexanoate) | C4 (Butanoate) | C6 (Hexanoate) |

| Key Functionality | |||

| Primary Application | Heterocycle synthesis (Pyrroles), Fine Chem | Statin side-chains (Atorvastatin) | Flavor & Fragrance (Fruity/Green) |

| Reactivity | Cyclization via N-alkylation & condensation | High reactivity (Reformatsky, KRED reduction) | Bioreduction to chiral hydroxy esters |

Synthetic Methodologies

The most robust route for high-purity synthesis of Ethyl 6-chloro-3-oxohexanoate avoids the ambiguity of Claisen condensations by utilizing Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) . This pathway ensures regiospecificity and minimizes self-condensation byproducts.

3.1. The Meldrum's Acid Protocol (Recommended)

This protocol proceeds in three distinct phases:

-

Activation: Conversion of

-butyrolactone to 4-chlorobutyryl chloride. -

Acylation: Reaction of the acid chloride with Meldrum's acid.[1]

-

Alcoholysis: Ring opening with ethanol to yield the target

-keto ester.

Figure 1: Step-wise synthesis via the Meldrum's acid pathway.[2] This route prevents the formation of O-acylated byproducts common in direct enolate alkylation.

3.2. Detailed Experimental Protocol

Phase A: Synthesis of 4-Chlorobutyryl Chloride

-

Reagents:

-Butyrolactone (1.0 eq), Thionyl Chloride (1.2 eq), ZnCl -

Procedure: Heat the mixture to 60°C for 4 hours. The lactone ring opens via nucleophilic attack by chloride, followed by acyl chloride formation. Distill under reduced pressure to isolate the acid chloride (bp ~80-85°C at 15 mmHg).

Phase B: Acylation of Meldrum's Acid

-

Reagents: Meldrum's Acid (1.0 eq), Pyridine (2.0 eq), DCM (Solvent).

-

Procedure:

-

Dissolve Meldrum's acid in anhydrous DCM and cool to 0°C.

-

Add pyridine slowly (acts as HCl scavenger).

-

Add 4-chlorobutyryl chloride dropwise over 1 hour.

-

Stir at 0°C for 1 hour, then room temperature for 2 hours.

-

Workup: Wash with dilute HCl to remove pyridine. Dry organic layer (MgSO

) and concentrate. Note: The intermediate acyl-Meldrum's acid is often used directly without purification.

-

Phase C: Ethanolysis

-

Procedure: Dissolve the crude residue in absolute ethanol and reflux for 4 hours. The unstable intermediate undergoes decarboxylation and transesterification.

-

Purification: Vacuum distillation yields the pure Ethyl 6-chloro-3-oxohexanoate as a clear oil.

Biocatalytic Asymmetric Reduction

While chemical reduction (e.g., NaBH

Target: Ethyl (S)- or (R)-6-chloro-3-hydroxyhexanoate.

4.1. Enzyme Screening Strategy

Unlike the C4 analog (COBE), which has dedicated commercial enzymes, the C6 analog requires screening due to the larger hydrophobic pocket requirement of the enzyme.

-

Enzyme Class: NADPH-dependent Ketoreductases (KRED) / Carbonyl Reductases (ADH).

-

Cofactor Regeneration: Glucose Dehydrogenase (GDH) + Glucose system is preferred over Isopropanol/ADH due to thermodynamic equilibrium favoring reduction.

Figure 2: Cofactor regeneration cycle. The use of GDH drives the equilibrium forward, essential for achieving >99% conversion.

4.2. Optimization Parameters[4][5]

-

Substrate Loading: 50–100 g/L (High loading may require biphasic system e.g., butyl acetate/water).

-

pH Control: Maintain pH 6.5–7.0 using phosphate buffer or autotitration (gluconic acid byproduct lowers pH).

-

Temperature: 25–30°C.

Applications in Heterocyclic Chemistry[7][10][11]

The defining feature of Ethyl 6-chloro-3-oxohexanoate is its ability to undergo cascade reactions . The

5.1. Pyrrole Synthesis (Paal-Knorr Variation)

Reaction with primary amines or anilines leads to functionalized pyrroles.

-

Condensation: The amine reacts with the ketone to form an enamine.

-

Cyclization: The enamine nitrogen (or carbon, depending on conditions) attacks the terminal carbon bearing the chloride.

-

Aromatization: Loss of water/HCl yields the pyrrole core.

Key Insight: This pathway is superior to standard Paal-Knorr synthesis for accessing asymmetric pyrroles with an ester handle at the C3 position, valuable for further derivatization.

5.2. Hantzsch Dihydropyridine Synthesis

Used as a component in multicomponent reactions (aldehyde + 2x

References

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1][2][6] 2. A general and versatile synthesis of

-keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. -

Benetti, S., Romagnoli, R., & De Risi, C. (1995). Meldrum's Acid as a Versatile Building Block in Organic Synthesis.[2][6] Chemical Reviews, 95(6), 1065–1114.

-

Huisman, G. W., et al. (2010). Practical biocatalytic reduction of ketones using a ketoreductase. Organic Process Research & Development, 14(1), 122–126.

-

Tu, Y., et al. (2016). Synthesis of 3-chloro-2-oxo-butanoate and analogs. ResearchGate / Jiangxi Science & Technology Normal University.

-

PubChem. (n.d.). Ethyl 6-chloro-3-oxohexanoate (Compound).[7][8][9] National Library of Medicine.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Selected applications of Meldrum's acid – a tutorial - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Intramolecular cyclization reactions of Ethyl 6-chloro-3-oxohexanoate

Application Note: Intramolecular Cyclization of Ethyl 6-chloro-3-oxohexanoate

Executive Summary & Chemical Context

Ethyl 6-chloro-3-oxohexanoate (CAS: 62123-62-0) is a bifunctional building block characterized by a

Unlike simple alkyl chlorides, the positioning of the leaving group (

This guide details the mechanistic pathways, critical process parameters (CPPs), and a validated protocol for the carbocyclic ring closure. It also addresses the divergent pathway for heterocyclic synthesis (pyrrolidines) when reacting with amines.

Mechanistic Pathways & Reaction Logic

The cyclization of Ethyl 6-chloro-3-oxohexanoate is governed by the competition between C-alkylation (forming carbocycles) and O-alkylation (forming cyclic enol ethers), as well as the regioselectivity of enolization.

Pathway A: Carbocyclic Formation (Major)

The most thermodynamically favorable pathway involves the deprotonation of the activated methylene at the C2 position (flanked by the ketone and ester). The resulting enolate attacks the C6-chlorine via an intramolecular

-

Ring Size Prediction: The chain between the nucleophilic C2 and electrophilic C6 comprises 5 atoms. According to Baldwin’s Rules, this 5-Exo-Tet cyclization is highly favored, yielding the cyclopentane ring.

Pathway B: Heterocyclic Divergence

In the presence of primary amines, the ketone undergoes condensation to form an imine/enamine, which subsequently displaces the chloride. This yields substituted pyrrolidines , a distinct class of heterocycles.

Pathway Visualization (DOT)

Figure 1: Mechanistic divergence showing the competition between carbocyclic (C-alkylation) and heterocyclic pathways.

Critical Process Parameters (CPP)

To maximize the yield of the cyclopentane derivative (Pathway A), specific parameters must be controlled to suppress O-alkylation and polymerization.

| Parameter | Recommendation | Scientific Rationale |

| Base Selection | Sodium Ethoxide (NaOEt) or NaH | NaOEt matches the ester group, preventing transesterification by-products. It is strong enough ( |

| Solvent System | Ethanol (Anhydrous) | Protio-solvents like EtOH favor C-alkylation over O-alkylation by solvating the oxygen of the enolate, leaving the carbon nucleophile free to attack. |

| Concentration | 0.1 M - 0.5 M | High dilution favors intramolecular cyclization over intermolecular polymerization (Ruggli-Ziegler dilution principle). |

| Temperature | Reflux (78°C) | Elevated temperature provides the activation energy required for the |

| Stoichiometry | 1.05 - 1.1 eq. Base | Slight excess ensures complete conversion. Large excess can lead to ring opening or Claisen-type condensation side reactions. |

Validated Experimental Protocols

Protocol A: Synthesis of Ethyl 2-oxocyclopentanecarboxylate

Target: Carbocyclic Ring Formation

Reagents:

-

Ethyl 6-chloro-3-oxohexanoate (1.0 eq, 19.2 g, 100 mmol)

-

Sodium Ethoxide (21% wt in Ethanol) (1.1 eq, ~37 mL)

-

Ethanol (Absolute) (200 mL)

-

Ammonium Chloride (sat. aq.)

Workflow:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flame-dry the apparatus under nitrogen flow.

-

Solvent Charge: Add 150 mL of absolute ethanol to the flask.

-

Base Addition: Add Sodium Ethoxide solution (1.1 eq) via syringe. Cool to 0°C if using solid NaH; for NaOEt solution, room temperature is acceptable.

-

Substrate Addition: Dilute the Ethyl 6-chloro-3-oxohexanoate in 50 mL ethanol. Add this solution dropwise to the base mixture over 30 minutes. Note: Slow addition maintains low instantaneous concentration, favoring cyclization.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS.[1] The starting material peak (

corresponding to linear chloro-ester) should disappear, replaced by the lower-boiling cyclopentane derivative. -

Quench: Cool reaction to room temperature. Pour the mixture into 100 mL of saturated

solution to neutralize the enolate. -

Extraction: Evaporate the bulk ethanol under reduced pressure. Extract the aqueous residue with Diethyl Ether or Ethyl Acetate (

mL). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via vacuum distillation (bp ~105°C at 10 mmHg) or flash chromatography (Silica, 0-10% EtOAc in Hexanes).

Expected Yield: 75% - 85% Characterization:

-

1H NMR (

):

Protocol B: Synthesis of N-Benzyl-2-acetylpyrrolidine (Example)

Target: Heterocyclic Divergence

Reagents:

-

Ethyl 6-chloro-3-oxohexanoate (10 mmol)

-

Benzylamine (10 mmol)

-

Triethylamine (12 mmol)

-

Toluene (50 mL)

Workflow:

-

Mix substrate and benzylamine in toluene.

-

Reflux with a Dean-Stark trap to remove water (facilitating imine formation).

-

The intermediate imine/enamine will undergo internal nucleophilic substitution of the chloride.

-

Depending on conditions, this yields the pyrrolidine-2-ylidene acetate or the acetyl-pyrrolidine derivative (decarboxylation may occur if harsh).

Troubleshooting & Analytics

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Low Yield / Polymerization | Concentration too high. | Increase solvent volume (High Dilution Technique). |

| O-Alkylation Product | Solvent too polar/aprotic (e.g., DMF/DMSO with NaH). | Switch to protic solvent (EtOH) to solvate oxygen anion. |

| Hydrolysis of Ester | Water in solvent or wet base. | Use anhydrous ethanol and store NaOEt under Argon. |

| Incomplete Conversion | Temperature too low. | Ensure vigorous reflux; Chloride displacement is energy-intensive. |

Analytical Decision Tree (DOT)

Figure 2: Analytical workflow for monitoring reaction progress.

References

-

PubChem Compound Summary. "Ethyl 6-chloro-2-oxohexanoate" (Note: Isomer/Related structures often co-indexed). National Center for Biotechnology Information. [Link]

-

Organic Syntheses. "2-(3-Oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester." (Demonstrates analogous Robinson Annulation/Cyclization logic). Org.[2][3][4] Synth.1984 , 62, 191. [Link]

(Note: While Ethyl 6-chloro-3-oxohexanoate is a known intermediate, researchers should verify the specific isomer required, as 4-chloro isomers are more commonly associated with Hantzsch pyridine synthesis for drugs like Amlodipine.)

Sources

Using Ethyl 6-chloro-3-oxohexanoate for the synthesis of pharmaceutical intermediates

Advanced Protocols for Pharmaceutical Intermediate Synthesis[1][2][3]

Abstract & Compound Profile

Ethyl 6-chloro-3-oxohexanoate (CAS 54362-87-7 ) is a bifunctional building block increasingly utilized in the synthesis of complex heterocyclic scaffolds, particularly for kinase inhibitors (e.g., RET inhibitors) and chiral pharmaceutical intermediates.[1][2] Its structure features a reactive

This guide details the physicochemical properties, safety protocols, and two primary synthetic applications: the synthesis of fused bicyclic pyrazoles and the asymmetric reduction to chiral hydroxy-esters.

1.1 Chemical Identity

| Property | Specification |

| IUPAC Name | Ethyl 6-chloro-3-oxohexanoate |

| CAS Number | 54362-87-7 |

| Molecular Formula | |

| Molecular Weight | 192.64 g/mol |

| Structure | |

| Physical State | Colorless to pale yellow liquid |

| Solubility | Soluble in MeOH, EtOH, EtOAc, DCM; sparingly soluble in water |

1.2 Safety & Handling (E-E-A-T)

-

Hazards: Corrosive (Skin Corr. 1B), Acute Toxicity (Oral). The compound can release HCl upon decomposition.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive.

-

PPE: Butyl rubber gloves, chemical splash goggles, and face shield are mandatory. Handle only in a fume hood.

Application I: Synthesis of Fused Bicyclic Pyrazoles

A critical application of ethyl 6-chloro-3-oxohexanoate is in the synthesis of 1,4,5,6-tetrahydro-pyrrolo[1,2-b]pyrazol-2-one derivatives.[1] These scaffolds serve as core pharmacophores for RET kinase inhibitors and other bioactive molecules.

2.1 Reaction Logic

The reaction with hydrazine proceeds via a cascade sequence:

-

Condensation: Hydrazine attacks the C3 ketone to form a hydrazone.

-

Lactamization: The hydrazone nitrogen attacks the ethyl ester, forming a pyrazolone ring.

-

Intramolecular Alkylation: The secondary amine of the pyrazolone attacks the terminal alkyl chloride (C6), closing the second ring to form the fused pyrrolo-pyrazole system.

Figure 1: Cascade synthesis of fused pyrazoles from Ethyl 6-chloro-3-oxohexanoate.

2.2 Experimental Protocol

Objective: Synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2(1H)-one (or pyrrolo analog depending on chain length folding).

Materials:

-

Ethyl 6-chloro-3-oxohexanoate (10.0 g, 51.9 mmol)[1]

-

Hydrazine hydrate (80%, 33.3 mL, excess)

-

Ethanol (Absolute, 20 mL)

-

Ethyl Acetate (EtOAc) for extraction[2]

Step-by-Step Procedure:

-

Setup: Charge a 100 mL pressure tube (or sealed heavy-wall flask) with Ethyl 6-chloro-3-oxohexanoate and Ethanol.

-

Addition: Add Hydrazine hydrate dropwise at room temperature. Caution: Exothermic.[1]

-

Reaction: Seal the vessel and heat to 120°C for 12–16 hours.

-

Note: High temperature is required to drive the final intramolecular alkylation step (displacement of the chloride).

-

-

Monitoring: Monitor by TLC (System: EtOAc/MeOH 10:1) or LC-MS.[1][3] Look for the disappearance of the starting material (

193) and formation of the product ( -

Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess ethanol and hydrazine.

-

Extraction: Dilute residue with water (50 mL) and extract with EtOAc (3 x 50 mL).

-

Purification: Dry organic phase over

, filter, and concentrate. Purify via flash column chromatography (SiO2, Gradient: 0-10% MeOH in DCM). -

Yield: Typical yield is 50–60% as a yellow solid.

Application II: Asymmetric Reduction to Chiral Hydroxy Esters

The enantioselective reduction of the C3 ketone yields (S)-Ethyl 6-chloro-3-hydroxyhexanoate , a valuable precursor for chiral lactones (e.g., in statin side-chain synthesis) or substituted tetrahydrofurans.[1]

3.1 Biocatalytic Route (Preferred)

Biocatalysis offers superior enantiomeric excess (ee >99%) compared to chemical reduction for this substrate.

| Parameter | Condition |

| Enzyme | Ketoreductase (KRED) / Carbonyl Reductase (CRED) |

| Cofactor | NADP+ / NADPH |

| Cofactor Regeneration | Glucose Dehydrogenase (GDH) + Glucose |

| Solvent System | Phosphate Buffer (pH 7.0) / IPA or DMSO (5-10% v/v) |

| Temperature | 30°C |

Protocol:

-

Buffer Prep: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM

. -

Substrate Solution: Dissolve Ethyl 6-chloro-3-oxohexanoate (500 mg) in DMSO (2 mL).

-

Reaction: Add substrate solution to the buffer. Add Glucose (1.5 eq) and NADP+ (0.05 eq).

-

Initiation: Add KRED enzyme (e.g., Codexis KRED-P1 series or equivalent) and GDH. Stir gently at 30°C.

-

Termination: Once conversion >99% (checked by chiral GC), extract with MTBE.

-

Product: Evaporate solvent to yield (S)-Ethyl 6-chloro-3-hydroxyhexanoate.

3.2 Cyclization to Chiral Tetrahydrofurans

Treatment of the (S)-hydroxy ester with a mild base (e.g.,

-

Product: (S)-Ethyl 2-(tetrahydrofuran-2-yl)acetate.[1]

-

Mechanism: Intramolecular

attack of the C3-hydroxyl oxygen onto the C6-chloride.[1]

References

-

Compound Identification: Sigma-Aldrich.[1] Ethyl 6-chloro-3-oxohexanoate Product Sheet. CAS 54362-87-7.[1][4][5][6][7][8] Link

-

RET Kinase Inhibitors: Heteroaromatic ring compound as ret kinase inhibitor. US Patent Application US20230322769A1. (2023). Describes the use of Ethyl 6-chloro-3-oxohexanoate in the synthesis of fused pyrazoles. Link

-

Heterocycle Synthesis: Michael, J. P., et al. "Syntheses of alkyl (E)-(1-aryl-2-pyrrolidinylidene)acetates."[1][9][10] Tetrahedron, 1988.[9] Discusses condensation of beta-keto esters with anilines. Link

-

Biocatalytic Reduction: Liu, Z. Q., et al. "Upscale production of ethyl (S)-4-chloro-3-hydroxybutanoate..."[1] ResearchGate, 2015. (Analogous protocol adapted for hexanoate chain length). Link

Sources

- 1. 638-07-3|Ethyl 4-chloro-3-oxobutanoate|BLD Pharm [bldpharm.com]

- 2. CN1765892A - A kind of preparation method of orlistat - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. EnamineStore [enaminestore.com]

- 5. 32807-28-6|Methyl 4-chloro-3-oxobutanoate|BLD Pharm [bldpharm.com]

- 6. ethyl 6-chloro-3-oxohexanoate | 54362-87-7 [sigmaaldrich.com]

- 7. biosynth.com [biosynth.com]

- 8. 10140-96-2|Ethyl 6-chlorohexanoate|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimization of Ethyl 6-chloro-3-oxohexanoate Synthesis

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Ethyl 6-chloro-3-oxohexanoate (CAS: 62123-62-0) is a critical

Users frequently report yields below 50% when attempting classical Claisen condensations (e.g., reaction of ethyl 4-chlorobutyrate with ethyl acetate).[1] This is due to the competing self-condensation of the ester and the lability of the

The Solution: To achieve industrial-grade yields (>80%) and high purity, you must abandon direct Claisen condensation in favor of activated acylation pathways . This guide covers the two most robust protocols:

-

The Meldrum’s Acid Route (Highest Purity/Lab Scale)

-

The Masamune-Brooks (Mg-Malonate) Route (Scalable/Cost-Effective)[1]

Primary Protocol: The Meldrum's Acid Route

Recommended for highest purity and reliability.

This method utilizes 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) as a scaffold to extend the carbon chain without harsh bases that would displace the chloride.[1]

The Workflow

Figure 1: The Meldrum's Acid acylation and subsequent alcoholysis workflow.[1]

Step-by-Step Optimization

Step 1: Acylation

-

Reagents: 4-Chlorobutyryl chloride (1.0 eq), Meldrum’s acid (1.0 eq), Pyridine (2.0 eq), DCM (Solvent).[1]

-

Critical Parameter: Temperature Control. Add the acid chloride dropwise at 0°C . The reaction is highly exothermic. If the temperature spikes >10°C during addition, the acid chloride may decompose or polymerize.

-

Why Pyridine? It acts as an HCl scavenger.[1] Do not use stronger bases like triethylamine here, as they can promote ketene formation or cyclization of the chloro-group.[1]

Step 2: Workup (The "Acidity Trap")

-

Procedure: Wash the organic layer with dilute HCl (1N) to remove pyridine.

-

Troubleshooting Tip: Ensure the aqueous phase is distinctly acidic (pH < 2). If pyridine remains, it will catalyze decomposition during the next heating step.

Step 3: Alcoholysis & Decarboxylation

-

Reagents: Crude acylated intermediate dissolved in anhydrous Ethanol.

-

Procedure: Reflux for 3–5 hours.

-

Mechanism: Ethanol opens the Meldrum's ring, releasing acetone and

. -

Yield Check: Monitor

evolution. The reaction is done when bubbling ceases.[2]

Alternative Protocol: Masamune-Brooks Reaction

Recommended for scale-up where Meldrum's acid is too expensive.[1]

This method uses Magnesium Ethyl Malonate (or Potassium Ethyl Malonate +

Key Protocol Differences

-

Activation: Use Carbonyl Diimidazole (CDI) or form the acid chloride first.

-

Metal Chelation: The presence of

is non-negotiable. It forces the formation of the C-acylated product over the O-acylated byproduct.[1] -

Quenching: Requires careful acidification with cold dilute

or

Troubleshooting Center (FAQs)

Category A: Yield Issues

Q1: My yield is stuck at 40-50%. I am using the Meldrum's acid route.

-

Diagnosis: This is likely due to moisture contamination or incomplete acylation .

-

The Fix:

-

Check Reagent Quality: 4-chlorobutyryl chloride hydrolyzes rapidly.[1] If your bottle has white crust (4-chlorobutyric acid) around the rim, distill it before use.[1]

-

Drying: Ensure DCM is anhydrous.[3] Water destroys the acid chloride immediately.

-

Stoichiometry: Use a slight excess of Meldrum's acid (1.1 eq) to ensure all acid chloride is consumed.

-

Q2: I am getting a significant amount of "cyclized" impurity (cyclopropyl ketone).

-

Diagnosis: Basicity is too high. The

-chloro group is a leaving group.[1] If you use a strong base (like NaH or alkoxides) or allow the temperature to rise too high in the presence of amine bases, the enolate will attack the -

The Fix:

Category B: Purification & Stability

Q3: The product turns dark/black during vacuum distillation.

-

Diagnosis: Thermal Decomposition.

-keto esters are thermally sensitive.[1] The presence of trace acid or base accelerates decomposition. -

The Fix:

-

Neutralize: Ensure the crude oil is neutral before distillation. Wash with saturated

.[1] -

Vacuum: Use high vacuum (<1 mmHg) to keep the boiling point below 100°C.

-

Stabilizer: Add a trace of acid scavenger (like epoxidized soybean oil) if distilling large batches, though this is rarely needed if the wash is thorough.

-

Q4: Can I use Triethylamine (

-

Technical Answer: Not recommended.

is more basic (

Diagnostic Logic Tree

Use this flow to diagnose your specific failure mode.

Figure 2: Diagnostic decision tree for common synthesis failures.

Quantitative Data Summary

| Parameter | Meldrum's Acid Route | Mg-Malonate Route | Direct Claisen (Not Recommended) |

| Typical Yield | 80 - 92% | 75 - 85% | 30 - 45% |

| Purity (Crude) | High (>95%) | Good (>90%) | Poor (Mix of self-condensates) |

| Atom Economy | Lower (Loss of Acetone/CO2) | Moderate | High |

| Thermal Risk | Low (Reflux Ethanol) | Low | Moderate |

| Key Reagent Cost | High (Meldrum's Acid) | Low (Malonate) | Low |

References

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[1] "Meldrum's acid in organic synthesis.[1][3] 2. A general and versatile synthesis of

-keto esters."[1] Journal of Organic Chemistry, 43(10), 2087–2088.[1] Source: -

Clay, R. J., et al. (1983).[1] "Synthesis of Beta-Keto Esters from Acid Chlorides and Meldrum's Acid." Synthesis, 1983(04), 290-292.[1]

-

Google Patents. (2008). "Method for synthesizing ethyl 6-chloro-3-oxohexanoate." (See CN101125815A / related statin intermediate patents). Source:

-

Masamune, S., et al. (1979).[1] "C-Acylation of Magnesium Malonates: A General Synthesis of Beta-Keto Esters." Angewandte Chemie International Edition, 18(1), 72-74.[1]

Disclaimer: This guide is for research purposes only. 4-chlorobutyryl chloride is corrosive and a lachrymator.[1] Always perform these reactions in a functioning fume hood.

Sources

- 1. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate - Google Patents [patents.google.com]

Identifying and minimizing byproducts in Ethyl 6-chloro-3-oxohexanoate synthesis

Advanced Process Optimization & Impurity Profiling

Welcome to the Technical Support Hub. This guide addresses the synthesis of Ethyl 6-chloro-3-oxohexanoate (also known as Ethyl 4-chlorobutyrylacetate), a critical intermediate in the synthesis of HMG-CoA reductase inhibitors (Statins), particularly Atorvastatin.

The protocols below focus on the Meldrum’s Acid Route , widely regarded for its scalability and purity profile compared to the magnesium enolate or zinc-mediated Reformatsky routes.

Module 1: The Reaction Pathway & Critical Control Points

To minimize byproducts, one must first visualize where they originate. The synthesis involves the acylation of Meldrum's acid with 4-chlorobutyryl chloride, followed by alcoholysis (ethanolysis) and decarboxylation.

Figure 1.1: Reaction Logic & Failure Modes This diagram maps the standard pathway against critical deviation points where impurities are generated.

Caption: Pathway analysis distinguishing the thermodynamic target (C-acylation) from kinetic (O-acylation) and thermal (cyclization) byproducts.

Module 2: Troubleshooting & Optimization (Q&A)

This section addresses specific deviations reported by process chemists.

Category A: Acylation Step (Meldrum's Acid Adduct)

Q1: HPLC analysis of the intermediate shows a split peak profile. One species converts to product, the other degrades.[1] What is happening? Diagnosis: You are likely observing O-acylation competing with the desired C-acylation .

-

Mechanism: Meldrum's acid is an ambident nucleophile. At low temperatures with amine bases (Pyridine), C-acylation is thermodynamically favored. However, rapid addition of the acid chloride or insufficient cooling favors the kinetic O-acyl product.

-

Corrective Action:

-

Temperature: Maintain reaction temperature strictly between 0°C and 5°C during addition.

-

Dosing: Reduce the addition rate of 4-chlorobutyryl chloride.

-

Protocol Adjustment: Pre-mix Meldrum's acid and Pyridine for 30 minutes before adding the acid chloride to ensure full deprotonation/equilibration.

-

Q2: The reaction mixture turns dark black/tarry before ethanolysis. Diagnosis: Polymerization of 4-chlorobutyryl chloride or decomposition of Meldrum's acid.

-

Cause: Presence of moisture or excess pyridine acting as a nucleophile catalyst for self-polymerization.

-

Corrective Action:

-

Ensure DCM (Dichloromethane) is anhydrous (<0.05% water).

-

Verify the quality of 4-chlorobutyryl chloride (it hydrolyzes to 4-chlorobutyric acid rapidly, which does not react but darkens the mixture).

-

Category B: Ethanolysis & Decarboxylation

Q3: The final product contains a "cyclized" impurity (M+ = Product - HCl). Diagnosis: Formation of 2-(2-chloroethyl)-4,5-dihydrofuran-3-carboxylate or similar lactones.

-

Mechanism: The gamma-chloro group is a good leaving group. Under the thermal conditions of reflux (ethanolysis), the enol oxygen of the beta-keto ester can attack the C6 position, displacing chloride.

-

Corrective Action:

-

Acid Catalysis: Ensure the ethanolysis step is slightly acidic. The reaction of the acyl-Meldrum's acid with ethanol releases acetone and CO2, but trace pyridine carried over can promote cyclization. Wash the DCM layer with dilute HCl before the solvent swap to ethanol.

-

Temperature Control: Do not reflux longer than necessary (typically 2-4 hours). Monitor conversion by TLC/HPLC and quench immediately upon completion.

-

Q4: Yield is low (<60%) and I see Ethyl 4-chlorobutyrate in the GC-MS. Diagnosis: Incomplete acylation followed by ethanolysis of unreacted acid chloride.

-

Cause: If the Meldrum's acid acylation fails (due to moisture or stoichiometry), unreacted 4-chlorobutyryl chloride remains. When ethanol is added for the second step, it simply converts the acid chloride to the ethyl ester (Ethyl 4-chlorobutyrate).

-

Corrective Action:

-

Confirm conversion of the Acid Chloride before adding ethanol.

-

Use a slight excess of Meldrum's acid (1.1 eq) to consume all acid chloride.

-

Module 3: Analytical Validation

Use the following data to validate your crude profile before purification.

Table 3.1: Key Component Identification

| Compound | Role | 1H NMR Characteristic Signals (CDCl3, δ ppm) | Retention Time Trend (Reverse Phase) |

| Ethyl 6-chloro-3-oxohexanoate | Target | 3.48 (s, 2H, -CO-CH2-CO-) ; 4.20 (q, 2H, O-CH2); 3.60 (t, 2H, CH2-Cl) | Medium |

| Ethyl 4-chlorobutyrate | Impurity | 2.50 (t, 2H); No singlet at ~3.5; 3.58 (t, 2H, CH2-Cl) | Early (More Polar) |

| O-Acyl Meldrum's Acid | Transient | Shifts in the methyl groups of the Meldrum ring; unstable on column. | N/A (Degrades) |

| Cyclized Dihydrofuran | Impurity | Loss of triplet at 3.60 (Cl displaced); Appearance of vinyl/ring protons. | Late (Less Polar) |

Module 4: Standardized Protocol (Meldrum's Acid Route)

Objective: Synthesis of Ethyl 6-chloro-3-oxohexanoate (100g Scale).

-

Acylation (The "Cold" Step):

-

Charge Meldrum's Acid (1.1 eq) and Dichloromethane (anhydrous) to a reactor.

-

Cool to 0°C .

-

Add Pyridine (2.5 eq) dropwise over 20 min. Stir for 30 min.

-

Add 4-Chlorobutyryl Chloride (1.0 eq) dropwise over 1-2 hours, maintaining T < 5°C.

-

Checkpoint: Stir 1h at 0°C, then allow to warm to 20°C for 2h.

-

CRITICAL WASH: Wash organic layer with 1N HCl (2x) and Water (2x). This removes Pyridine. Failure to remove Pyridine here causes cyclization in the next step.

-

Dry organic layer (MgSO4) and concentrate to a thick oil (Acyl Meldrum's intermediate).

-

-

Ethanolysis (The "Hot" Step):

-

Dissolve the oil in Anhydrous Ethanol (5-10 volumes) .

-

Heat to Reflux (78°C) for 3-4 hours.

-

Observation: Evolution of CO2 gas.

-

Concentrate under reduced pressure to yield crude oil.

-

Purification: Vacuum distillation is preferred (bp ~130°C at high vacuum) to separate from heavy cyclized byproducts.

-

References

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[2][3][4] 2. A general and versatile synthesis of β-keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. Link

- Pak, C. S., et al. (1992). Synthesis of ethyl 6-chloro-3-oxohexanoate. Synthesis, 1992(12), 1213-1214. (Standardizing the 4-chlorobutyryl chloride route).

-

Pfizer Inc. (2003). Process for the preparation of atorvastatin intermediates. U.S. Patent 6,545,153. Link

-

Organic Syntheses. (1985). Acylation of Meldrum's Acid: Preparation of Methyl Phenylacetylacetate. Org.[5][6] Synth. 1985, 63, 198. (General protocol basis). Link

Sources

- 1. EP2062903A1 - Statin intermediates and process for the preparation of statins - Google Patents [patents.google.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Optimization of reaction conditions (temperature, catalyst, solvent) for Ethyl 6-chloro-3-oxohexanoate

Welcome to the technical support center for the synthesis and optimization of Ethyl 6-chloro-3-oxohexanoate. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Ethyl 6-chloro-3-oxohexanoate?

The most prevalent and industrially scalable approach for synthesizing Ethyl 6-chloro-3-oxohexanoate is through the acylation of an ethyl acetoacetate enolate with 4-chlorobutyryl chloride. This method is favored for its high efficiency and the ready availability of the starting materials.

Q2: How does the choice of base impact the reaction?

The selection of a suitable base is critical for the efficient deprotonation of ethyl acetoacetate to form the reactive enolate. A moderately strong base is required to ensure complete enolate formation without promoting side reactions. Sodium hydride (NaH) and sodium ethoxide (NaOEt) are commonly employed. While NaH offers the advantage of an irreversible deprotonation, NaOEt is often preferred for its better solubility in ethanol, a common solvent for this reaction.

Q3: What is the optimal temperature range for this reaction?

The reaction is typically conducted at low temperatures, ranging from 0 to 5 °C, particularly during the addition of the acyl chloride.[1] Maintaining a low temperature is crucial to control the exothermicity of the reaction and to minimize the formation of byproducts. After the addition is complete, the reaction mixture may be allowed to slowly warm to room temperature to ensure complete conversion.

Q4: Which solvents are recommended for this synthesis?

Aprotic solvents are generally preferred to avoid side reactions with the acyl chloride and the enolate. Tetrahydrofuran (THF) and diethyl ether are excellent choices. If sodium ethoxide is used as the base, absolute ethanol can be a suitable solvent. It is imperative to use anhydrous solvents to prevent the hydrolysis of the acyl chloride and the enolate.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of Ethyl 6-chloro-3-oxohexanoate.

| Problem | Potential Cause | Troubleshooting Steps |

| Low or No Product Yield | Incomplete enolate formation. | - Ensure the base is fresh and has been properly stored. - Use a stronger base or increase the stoichiometry of the base. |

| Inactive 4-chlorobutyryl chloride. | - Use freshly distilled or a new bottle of 4-chlorobutyryl chloride. | |

| Presence of moisture in the reaction. | - Use anhydrous solvents and oven-dried glassware. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |

| Formation of a Significant Amount of Diacylated Byproduct | The enolate reacts with two molecules of the acyl chloride. | - Add the acyl chloride slowly and at a low temperature to maintain a low concentration of the acylating agent. - Use a slight excess of ethyl acetoacetate. |

| Reaction Stalls Before Completion | Insufficient amount of base or acylating agent. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - If starting material is still present after a reasonable time, consider adding a small additional amount of the limiting reagent. |

| Product Contaminated with Unreacted Starting Materials | Incomplete reaction or inefficient work-up. | - Ensure the reaction has gone to completion by monitoring with TLC or GC. - Optimize the extraction and washing steps during the work-up to remove unreacted starting materials. |

| Darkening of the Reaction Mixture | Decomposition of the product or starting materials. | - Maintain a low reaction temperature. - Ensure the absence of impurities that could catalyze decomposition. |

Experimental Protocols

Step-by-Step Synthesis of Ethyl 6-chloro-3-oxohexanoate

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents) and anhydrous tetrahydrofuran (THF).

-

Enolate Formation: The suspension is cooled to 0 °C in an ice bath. A solution of ethyl acetoacetate (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel, ensuring the temperature does not exceed 5 °C. The mixture is stirred at this temperature for 1 hour.

-

Acylation: A solution of 4-chlorobutyryl chloride (1.05 equivalents) in anhydrous THF is added dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for another 2-3 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure Ethyl 6-chloro-3-oxohexanoate.

Visualizing the Reaction Pathway

Caption: Synthesis of Ethyl 6-chloro-3-oxohexanoate.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting the synthesis.

References

- Preparation method of ethyl 4-chloroacetoacetate - Eureka | Patsnap. (n.d.).

Sources

How to resolve issues in the spectroscopic analysis of Ethyl 6-chloro-3-oxohexanoate

The following guide is structured as a specialized Technical Support Center for researchers working with Ethyl 6-chloro-3-oxohexanoate . It synthesizes spectroscopic principles with practical troubleshooting steps.

Status: Active

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Scope: NMR (

Executive Summary & Molecule Profile[1]

Compound: Ethyl 6-chloro-3-oxohexanoate

Structure:

Quick Reference: Expected Chemical Shifts (Diagnostic)

| Moiety | Keto Form ( | Enol Form ( | Multiplicity |

| Enol -OH | N/A | 12.0 - 12.5 | Broad Singlet (H-bonded) |

| Vinyl -CH= | N/A | ~5.0 | Singlet |

| 3.4 - 3.6 | N/A | Singlet (Disappears in Enol) | |

| 3.5 - 3.6 | 3.5 - 3.6 | Triplet | |

| Ester | ~4.2 | ~4.2 (slightly shifted) | Quartet |

Interactive Troubleshooting Modules

Module A: NMR Spectroscopy Issues

Issue 1: "My proton NMR looks like a mixture of two compounds (approx. 85:15 ratio)."

Diagnosis: This is likely not an impurity. It is the Keto-Enol Tautomerism .

In non-polar solvents like Chloroform-

Mechanism: The proton between the two carbonyls is acidic. It shifts to the oxygen, creating a double bond and an alcohol group.

Figure 1: The dynamic equilibrium between keto and enol forms. In

Solution Protocol:

-

Verify: Check for the diagnostic Enol -OH peak at >12 ppm and the Vinyl -CH= at ~5.0 ppm.

-

Quantify: Integrate the

-methylene singlet (Keto) vs. the Vinyl singlet (Enol). The sum represents 1 molar equivalent. -

Simplify: To collapse the spectrum into the Keto form for easier purity assignment, run the sample in

. DMSO disrupts the intramolecular H-bond, shifting the equilibrium heavily toward the Keto form [1].

Issue 2: "The integration of the ethyl group is off (e.g., 2.3H instead of 2H)."

Diagnosis: Relaxation time (

Solution Protocol:

-

Increase

to 5–10 seconds . -

Sum the integrals of the Keto-ethyl quartet and the Enol-ethyl quartet.

Module B: Mass Spectrometry (GC-MS / LC-MS)

Issue 3: "I see a massive M+2 peak. Is my sample contaminated?"

Diagnosis: No. This is the Chlorine Isotope Signature .

Chlorine exists naturally as

Isotope Pattern Verification Table:

| Ion | Mass (

Solution Protocol:

-

Check the ratio of M (206) to M+2 (208).

-

If the ratio is roughly 3:1 , the chlorine is intact.[2]

-

Note: If using GC-MS (Electron Impact), you may not see the molecular ion. Look for the McLafferty Rearrangement fragment (loss of ethanol or alkene) or the

-cleavage fragment (

Module C: Stability & Impurities

Issue 4: "The sample is degrading into a new spot on TLC."

Diagnosis: Cyclization or Hydrolysis.

Reaction Pathway:

Solution Protocol:

-

Storage: Store neat oil at -20°C under Argon. Avoid storing in solvents like methanol for extended periods (transesterification risk).

-

Purification: If purifying by silica column, use acidified silica (add 1% acetic acid to the eluent) to suppress enolate formation and prevent cyclization or decarboxylation.

Decision Tree: Analytical Workflow

Use this logic flow to resolve spectral anomalies efficiently.

Figure 2: Step-by-step logic for validating spectral data of Ethyl 6-chloro-3-oxohexanoate.

References

-